
2,2',3,3',4,4',6,6'-Octabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various materials such as plastics, textiles, and electronic devices to reduce their flammability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated biphenyls.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms in the compound.
Major Products Formed
The major products formed from these reactions include various brominated biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential effects on human health, particularly its role as an endocrine disruptor.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of various xenobiotic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl: Another polybrominated biphenyl with a similar structure but different bromination pattern.
2,2’,3,3’,4,4’,5,6-Octabromobiphenyl: Differently brominated biphenyl with unique properties.
2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl: Another variant with a distinct bromination pattern.
Uniqueness
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity, toxicity, and environmental persistence. Its distinct properties make it a valuable compound for studying the behavior of polybrominated biphenyls and their impact on human health and the environment .
Eigenschaften
CAS-Nummer |
119264-59-4 |
|---|---|
Molekularformel |
C12H2Br8 |
Molekulargewicht |
785.4 g/mol |
IUPAC-Name |
1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H |
InChI-Schlüssel |
TUXCLUQAWBNRIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


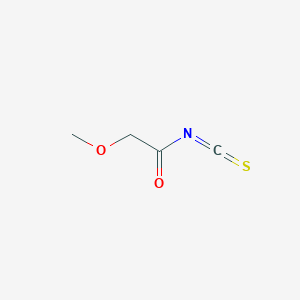
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
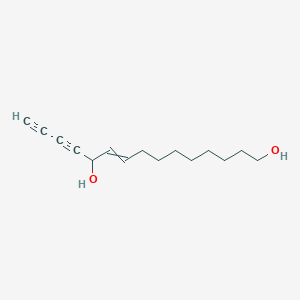

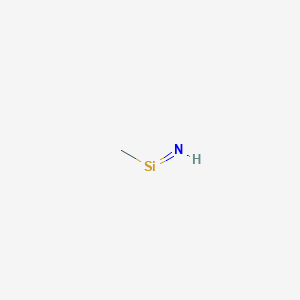
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)

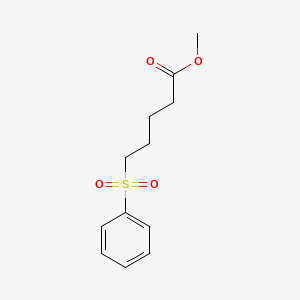
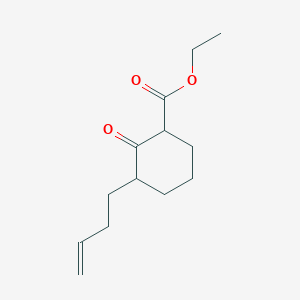
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
